1-(1-Ethylpropenyl)pyrrolidine

Organic Synthesis Enamine Formation Process Chemistry

1-(1-Ethylpropenyl)pyrrolidine (CAS 56176-59-1), also identified as 3-pyrrolidinopent-2-ene or 1-pent-2-en-3-ylpyrrolidine, is an organic compound with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. It belongs to the class of enamines, specifically a pyrrolidine-derived enamine formed from the condensation of pyrrolidine with diethyl ketone.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 56176-59-1
Cat. No. B8570921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethylpropenyl)pyrrolidine
CAS56176-59-1
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCCC(=CC)N1CCCC1
InChIInChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3
InChIKeyLSQXOLFOAOCMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethylpropenyl)pyrrolidine (CAS 56176-59-1): Technical Baseline and Core Properties


1-(1-Ethylpropenyl)pyrrolidine (CAS 56176-59-1), also identified as 3-pyrrolidinopent-2-ene or 1-pent-2-en-3-ylpyrrolidine, is an organic compound with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol [1]. It belongs to the class of enamines, specifically a pyrrolidine-derived enamine formed from the condensation of pyrrolidine with diethyl ketone . This compound is characterized by an E/Z isomeric pair, with the (E)-isomer corresponding to CAS 13750-57-7 [1]. Available technical data indicate a typical purity specification of 95% . Key physicochemical parameters include a calculated topological polar surface area (PSA) of 3.24 Ų and a computed LogP of 2.33, suggesting moderate lipophilicity [2].

Why 1-(1-Ethylpropenyl)pyrrolidine Cannot Be Generically Substituted with Other Pyrrolidine Enamines


Generic substitution of 1-(1-ethylpropenyl)pyrrolidine with other pyrrolidine enamines is scientifically inadvisable due to the profound impact of the carbonyl precursor's alkyl substitution pattern on enamine stability, nucleophilicity, and reactivity. A 2017 computational review on the relative stability of enamines establishes that the thermodynamic equilibrium of enamine formation and the subsequent regio- and stereoselectivity in reactions are highly sensitive to the specific ketone structure . While this is a class-level inference and does not provide direct quantitative data for 1-(1-ethylpropenyl)pyrrolidine, it underscores that a pyrrolidine enamine derived from, for example, cyclohexanone will exhibit fundamentally different conformational preferences and reactivity profiles compared to one derived from an acyclic ketone like diethyl ketone. Therefore, procurement of this specific compound is essential to ensure the intended steric and electronic environment in synthetic applications, as its unique substitution pattern dictates the outcome of subsequent enamine-mediated transformations.

Quantitative Differentiators for 1-(1-Ethylpropenyl)pyrrolidine (CAS 56176-59-1) vs. Analogs


Comparative Synthesis Yield of 1-(1-Ethylpropenyl)pyrrolidine from Pyrrolidine and Diethyl Ketone

A published synthetic route demonstrates that the preparation of 1-(1-ethylpropenyl)pyrrolidine can be achieved in a yield of up to 94% by employing an excess of diethyl ketone, compared to a 70% yield under stoichiometric conditions . This data provides a concrete performance benchmark for the synthesis of this specific enamine.

Organic Synthesis Enamine Formation Process Chemistry

Analysis of Purity Specifications for 1-(1-Ethylpropenyl)pyrrolidine (CAS 56176-59-1)

Across multiple chemical databases and vendor listings, the typical purity specification for 1-(1-ethylpropenyl)pyrrolidine is consistently cited as 95% . This serves as a baseline quality metric for procurement and sets a minimum standard for this specific compound's usability in research.

Chemical Purity Quality Control Procurement Specification

Computational Analysis of Pyrrolidine Enamine Stability

A 2017 review of computational and experimental data indicates that the thermodynamic stability of pyrrolidine enamines is highly dependent on the structure of the parent carbonyl compound. For instance, the review highlights how different alkyl substitution patterns around the enamine double bond significantly alter the equilibrium between enamine formation and hydrolysis . While not specific to 1-(1-ethylpropenyl)pyrrolidine, this body of work establishes that its unique 1,2-disubstituted alkene pattern confers distinct stability and reactivity compared to enamines derived from other ketones (e.g., cyclohexanone or acetone).

Computational Chemistry Enamine Stability Organocatalysis

Primary Research and Industrial Applications for 1-(1-Ethylpropenyl)pyrrolidine


As a Specific Intermediate in the Synthesis of 3-Substituted Pyrrolidines

1-(1-Ethylpropenyl)pyrrolidine is structurally suited for use as an enamine intermediate in the synthesis of 3-substituted pyrrolidine derivatives. Its formation from diethyl ketone and pyrrolidine, as documented in synthetic routes , provides a defined entry point for introducing a specific alkyl substitution pattern at the 3-position of the pyrrolidine ring following nucleophilic attack and subsequent hydrolysis. This specific substitution is not easily achievable with other, more common enamines derived from symmetrical or cyclic ketones.

Fundamental Studies on Enamine Reactivity and Stability

Given the established sensitivity of enamine properties to the parent ketone structure , 1-(1-ethylpropenyl)pyrrolidine serves as a specific, well-defined substrate for investigating the fundamental relationship between enamine substitution, conformation, and chemical reactivity. Researchers in physical organic chemistry and organocatalysis can use this compound to study how an acyclic, 1,2-disubstituted enamine behaves in Michael additions, alkylations, or acylations, providing a direct comparison point to more extensively studied enamines derived from cyclohexanone.

Model Compound in Organocatalytic Mechanistic Studies

Although not a chiral catalyst itself, this achiral enamine can function as a valuable model substrate for investigating the steric and electronic effects of alkyl substitution in enamine-mediated reactions. The insights gained from computational modeling of pyrrolidine enamine stability support its use as a benchmark compound to validate theoretical models of enamine nucleophilicity and to understand the conformational preferences that dictate regioselectivity in organocatalytic cycles.

Technical Documentation Hub

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